![molecular formula C7H11N3O3 B1379197 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide CAS No. 1461714-58-8](/img/structure/B1379197.png)
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
Overview
Description
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide is a chemical compound with the molecular formula C7H11N3O3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide consists of a five-membered oxazole ring substituted with an ethoxy group at the 5th position and a methyl group at the 4th position . The 2nd position of the oxazole ring is substituted with a carbohydrazide group .Physical And Chemical Properties Analysis
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide has a molecular weight of 185.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources .Scientific Research Applications
Pharmaceutical Synthesis
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide: serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure is utilized to develop innovative therapies targeting a broad spectrum of health conditions. The compound’s reactivity allows for the creation of derivatives that can be potential candidates for drug development .
Material Science
In material science, this compound is recognized for its potential to enhance the performance of materials. It can be used to improve mechanical strength, thermal stability, and optical properties of materials. This makes it valuable for developing new materials with specific desired properties for industrial applications .
Analytical Chemistry
The compound is used in analytical chemistry, where it may serve as a standard or reagent in various chemical analyses. Techniques such as NMR, HPLC, LC-MS, and UPLC utilize this compound to ensure accurate measurement and identification of substances .
Safety and Hazards
properties
IUPAC Name |
5-ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-12-7-4(2)9-6(13-7)5(11)10-8/h3,8H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNZSELMNANIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.